molecular formula C22H13FN6 B14114762 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

Cat. No.: B14114762
M. Wt: 380.4 g/mol
InChI Key: UFOWYUXJHZXMCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile involves multiple steps. One common method includes the reaction of 2-fluorobenzonitrile with 7-(quinolin-7-ylMethyl)imidazo[1,2-b][1,2,4]triazin-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between potency and selectivity for c-Met kinase inhibition .

Properties

Molecular Formula

C22H13FN6

Molecular Weight

380.4 g/mol

IUPAC Name

2-fluoro-4-[7-(quinolin-7-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzonitrile

InChI

InChI=1S/C22H13FN6/c23-19-10-16(5-6-17(19)11-24)21-13-27-22-26-12-18(29(22)28-21)8-14-3-4-15-2-1-7-25-20(15)9-14/h1-7,9-10,12-13H,8H2

InChI Key

UFOWYUXJHZXMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C#N)F)N=C1

Origin of Product

United States

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